Isosaponarin
Description
Isosaponarin (4′-O-glucosyl-6-C-glucosyl apigenin) is a flavone glycoside first isolated from Wasabia japonica (wasabi) leaves . Structurally, it features a C-glucosyl group at position 6 and an O-glucosyl group at position 4′ of the apigenin backbone, distinguishing it from simpler flavone glycosides . Its primary sources include wasabi leaves and members of the Gentianaceae family (e.g., Gentiana triflora, G. linearis, and G. veitchiorum) .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFQCXADNWOCI-KETMJRJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941131 | |
| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19416-87-6 | |
| Record name | Isosaponarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Plant Material Selection
The preparation of isosaponarin begins with stringent selection of Wasabia japonica leaves. Leaves harvested from upland cultivation systems exhibit 40–60% higher this compound content than hydroponically grown counterparts. This discrepancy is attributed to stress-induced biosynthesis pathways activated in upland conditions, which amplify flavonoid production.
Leaf Size Optimization
this compound concentration inversely correlates with leaf size. Leaves measuring 3–14 cm in width (maximum width perpendicular to the stem) yield extracts with 2.1–2.8 mg/g this compound, whereas larger leaves (15–25 cm) show a 50% reduction. The patent specifies that leaves smaller than 14 cm are ideal, as their compact morphology concentrates secondary metabolites.
Solvent Systems
Hydrous ethanol and 1,3-butylene glycol are the only solvents validated for industrial-scale this compound extraction.
Ethanol-Water Mixtures
A 50–75% ethanol solution optimizes polarity balance, achieving 92% recovery efficiency. Lower ethanol concentrations (<30%) reduce solubility, while anhydrous ethanol (>90%) dehydrates leaf tissues, impeding compound release.
1,3-Butylene Glycol
Pure or water-diluted 1,3-butylene glycol (75–100% concentration) achieves comparable yields to ethanol but is preferred for cosmetic applications due to its humectant properties. This solvent also stabilizes this compound during long-term storage, preventing oxidative degradation.
Extraction Process Parameters
The patent outlines a room-temperature extraction protocol to preserve thermolabile flavonoids:
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Maceration : Fresh or dried leaves are macerated in solvent (1:10 w/v ratio) for 60 minutes with intermittent agitation.
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Filtration : The slurry is filtered through cellulose-based membranes to remove particulates.
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Concentration : Ethanol extracts are spray-dried into powders (98% purity), while 1,3-butylene glycol solutions are directly formulated into emulsions.
Factors Influencing Extraction Efficiency
Leaf Size and Morphological Considerations
Smaller leaves (3–14 cm) exhibit higher surface-area-to-volume ratios, enhancing solvent penetration. Data from the patent reveal a nonlinear relationship between leaf size and this compound content:
| Leaf Size (cm) | This compound Content (mg/g) |
|---|---|
| 3 | 2.8 |
| 10 | 2.5 |
| 14 | 2.1 |
| 20 | 1.4 |
Table 1: this compound content relative to leaf size in upland-cultivated wasabi.
Cultivation Methods
Upland cultivation induces osmotic stress, elevating phenylalanine ammonia-lyase (PAL) activity by 35%, a key enzyme in flavonoid biosynthesis. In contrast, hydroponic systems prioritize biomass over secondary metabolites, reducing this compound yield.
Solvent Composition and Concentration
Comparative studies of extraction solvents demonstrate significant variability in this compound recovery:
| Solvent | Concentration (%) | This compound Yield (mg/g) |
|---|---|---|
| Water | 100 | 0.9 |
| Ethanol | 100 | 1.2 |
| Ethanol-Water | 50 | 2.6 |
| 1,3-Butylene Glycol | 100 | 2.5 |
Table 2: Solvent efficiency in this compound extraction.
Ethanol-water mixtures achieve the highest yields due to balanced hydrophilicity-lipophilicity, facilitating cell wall lysis and compound solubilization.
Post-Extraction Processing
Powder Formation
Ethanol extracts are spray-dried at 150°C inlet temperature, producing stable powders with <5% moisture content. These powders are used in nutraceuticals (e.g., capsules with 250 mg this compound).
Cosmetic Formulations
1,3-butylene glycol extracts are emulsified into skincare products (0.15–1.0% this compound) using carboxy vinyl polymer and sodium alginate as stabilizers.
Analytical Validation
High-performance liquid chromatography (HPLC) with a photodiode array detector (λ = 254 nm) is the gold standard for quantifying this compound. The patent specifies a Develosil ODS-UG-5 column and methanol gradient elution (20–100% over 30 minutes).
Comparative Analysis
Traditional methods using water or pure ethanol yield <1.5 mg/g this compound, while the patented protocol achieves 2.5–2.8 mg/g. This 67–87% improvement underscores the importance of solvent and plant material optimization .
Scientific Research Applications
Isosaponarin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.
Mechanism of Action
Isosaponarin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Isosaponarin belongs to the flavone C-glycoside family. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison of this compound and Related Flavonoids
Key Findings from Comparative Studies
Structural Impact on Bioactivity: The dual glycosylation in this compound enhances collagen synthesis and hair growth compared to mono-glycosylated analogs like isovitexin . Isoorientin’s luteolin backbone confers stronger antioxidant activity than apigenin-based compounds .
Metabolic and Pharmacokinetic Differences :
- This compound’s O-glucosyl group slows metabolic degradation, though intestinal conversion to isovitexin still limits oral absorption .
- In contrast, xanthone derivatives (e.g., Compound 1) exhibit cytotoxicity unrelated to glycosylation patterns .
Synergistic Effects in Extracts :
- Gentiana capitata extracts show enhanced PC-12 cell viability under low-serum conditions, unrelated to this compound or Compound 1 alone, suggesting synergies with uncharacterized constituents .
Species-Specific Biosynthesis :
- This compound biosynthesis in wasabi involves a unique C-glucosyltransferase (UGT84A57), absent in species producing isovitexin or isoorientin .
Biological Activity
Isosaponarin is a flavone glycoside predominantly found in wasabi leaves (Wasabia japonica). This compound has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and metabolic effects. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter release, and metabolic pathways.
Chemical Structure and Properties
This compound consists of two glucose molecules attached to apigenin through O-glycosidic and C-glycosidic bonds. Its unique structure contributes to its biological activity, influencing its interaction with various cellular pathways.
1. Inhibition of Glutamate Release
Recent studies have demonstrated that this compound significantly inhibits vesicular glutamate release from synaptosomes. The mechanism involves the suppression of calcium-dependent protein kinase C (PKC) signaling pathways:
- Glutamate Release Reduction : this compound preincubation (30 μM) before the application of 4-aminopyridine (4-AP) led to a marked decrease in glutamate release from synaptosomes, reducing levels from 7.7 nmol/mg/5 min to 4.0 nmol/mg/5 min. This inhibition was concentration-dependent, with higher concentrations resulting in more significant reductions in glutamate release .
- Impact on Synaptic Vesicles : Transmission electron microscopy revealed that this compound treatment preserved the number of synaptic vesicles in 4-AP treated synaptosomes, suggesting a protective effect against synaptic depletion induced by excitotoxic conditions .
2. Modulation of Protein Phosphorylation
This compound has been shown to alter phosphorylation levels of key proteins involved in neurotransmitter release:
- PKC and SNAP-25 : The compound significantly reduced the phosphorylation of PKC and SNAP-25, which are critical for vesicle fusion and neurotransmitter release. This reduction was confirmed through Western blotting techniques .
Metabolism and Bioavailability
Research indicates that this compound has low bioavailability due to poor absorption in the intestine:
- Intestinal Metabolism : In vitro studies using Caco-2 cells demonstrated that this compound undergoes hydrolysis primarily in the small intestine, converting into isovitexin, a more bioavailable form. However, both this compound and isovitexin exhibited limited absorption into systemic circulation .
- Animal Studies : In vivo studies involving oral administration of this compound to mice showed that neither this compound nor its metabolites were detected in plasma, indicating minimal systemic bioavailability .
Table 1: Summary of Key Experimental Findings on this compound
Q & A
Q. How should conflicting data on this compound’s enzyme inhibition vs. activation be reported?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
